Succinylcholine chloride

Overview

Description

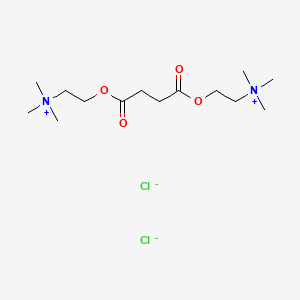

Succinylcholine chloride (C₁₄H₃₀Cl₂N₂O₄) is a depolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia for rapid muscle relaxation during procedures like endotracheal intubation and electroconvulsive therapy. As a quaternary ammonium compound, it mimics acetylcholine by binding to nicotinic receptors at the neuromuscular junction, inducing transient depolarization followed by flaccid paralysis. Its ultra-short duration (4–6 minutes) stems from rapid hydrolysis by plasma cholinesterase into inactive metabolites (succinic acid and choline) . Despite its efficacy, this compound is associated with adverse effects such as hyperkalemia, malignant hyperthermia, and postoperative myalgia, limiting its use in high-risk patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of succinylcholine chloride involves several steps. One method includes reacting succinic acid with phosphorus pentachloride to form succinyl chloride. This is followed by esterification with choline chloride in the presence of calcium chloride and ethanol . The reaction is typically carried out at temperatures ranging from 50 to 60°C for about an hour .

Industrial Production Methods: In industrial settings, the preparation method involves adding succinic acid, dichloroethane, and dimethylformamide (DMF) to a reaction container. A solution of BTC (bis(trichloromethyl) carbonate) in dichloroethane is added dropwise at temperatures below 10°C. After the addition, the temperature is raised for a backflow reaction for 1-2 hours. The resulting succinyl chloride is then reacted with choline chloride at elevated temperatures to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Succinylcholine chloride undergoes various chemical reactions, including hydrolysis and esterification. It is hydrolyzed by plasma pseudocholinesterase to form succinylmonocholine and choline .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by plasma pseudocholinesterase.

Esterification: Involves reagents like succinic acid, phosphorus pentachloride, and choline chloride

Major Products:

Hydrolysis: Succinylmonocholine and choline.

Scientific Research Applications

Medical Uses

1. Anesthesia and Intubation

- Succinylcholine chloride is primarily indicated as an adjunct to general anesthesia to facilitate tracheal intubation. Its rapid onset (within 60 seconds) makes it ideal for emergency situations where immediate airway management is necessary . The drug provides effective skeletal muscle relaxation, allowing for easier intubation and surgical procedures .

2. Emergency Medicine

- In emergency medicine, succinylcholine's rapid action is crucial for patients requiring urgent airway control. It is particularly beneficial in trauma cases where quick intubation can be life-saving . The short duration of action (typically 5-10 minutes) allows for neuromuscular recovery if intubation fails, reducing the risk of prolonged respiratory distress .

3. Electroconvulsive Therapy

- Succinylcholine is also utilized during electroconvulsive therapy (ECT) to mitigate muscle contractions induced by electrical stimulation. Although this use is off-label, it helps prevent complications associated with muscle spasms during the procedure .

Pharmacological Properties

This compound operates by binding to post-synaptic cholinergic receptors at the neuromuscular junction, causing initial muscle fasciculations followed by paralysis. Its metabolism occurs rapidly through plasma butyrylcholinesterase, which is responsible for its short duration of action .

Case Studies and Clinical Insights

Case Study: Intentional Injection for Self-Harm

A notable case involved a 28-year-old female healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical conditions, she was successfully resuscitated and discharged without neurological deficits after targeted temperature management was implemented . This case underscores both the potential for misuse of succinylcholine and the need for prompt medical intervention in such scenarios.

Clinical Observations

Research indicates that succinylcholine remains a preferred choice over other neuromuscular blockers like rocuronium in specific emergency settings due to its superior intubating conditions and rapid efficacy . However, caution is advised in patients with conditions that may predispose them to hyperkalemia, as succinylcholine can exacerbate this risk .

Comparative Efficacy

| Characteristic | This compound | Rocuronium |

|---|---|---|

| Onset of Action | 60 seconds | 1-2 minutes |

| Duration of Action | 5-10 minutes | 30-60 minutes |

| Use in Emergencies | Preferred | Less preferred |

| Risk of Hyperkalemia | Yes | Lower risk |

Mechanism of Action

Succinylcholine chloride functions by binding to the post-synaptic nicotinic acetylcholine receptors at the neuromuscular junction. This binding causes prolonged depolarization of the motor end-plate, leading to muscle paralysis . The compound mimics the action of acetylcholine but is not rapidly degraded, resulting in sustained depolarization and subsequent muscle relaxation .

Comparison with Similar Compounds

Mechanism of Action and Pharmacokinetics

Succinylcholine chloride acts as a depolarizing NMBA by persistently activating nicotinic receptors, leading to sustained membrane depolarization and subsequent desensitization of postsynaptic receptors. This mechanism contrasts with non-depolarizing NMBAs (e.g., rocuronium bromide), which competitively inhibit acetylcholine without inducing depolarization . Key pharmacokinetic properties include:

- Onset: <1 minute (intravenous administration).

- Duration : 4–6 minutes (single dose).

- Metabolism : Rapid hydrolysis by plasma cholinesterase (90% metabolized within 10 minutes).

- Excretion : Renal excretion of unchanged drug (~10%) .

Comparison with Rocuronium Bromide

Rocuronium bromide, a non-depolarizing NMBA introduced in 1994, is the primary alternative to this compound for rapid sequence intubation (RSI). The following table summarizes their comparative profiles:

| Parameter | This compound | Rocuronium Bromide |

|---|---|---|

| Mechanism | Depolarizing | Non-depolarizing (competitive antagonist) |

| Onset (IV) | 45–60 seconds | 60–90 seconds (0.9–1.2 mg/kg) |

| Duration | 4–6 minutes | 30–60 minutes |

| Metabolism | Plasma cholinesterase | Hepatic (CYP450) |

| Common Side Effects | Hyperkalemia, myalgia, bradycardia | Minimal cardiovascular effects |

| Contraindications | Burns, trauma, hyperkalemia | None absolute |

| Reversal Agent | None required (self-terminating) | Sugammadex (selective binding) |

Key Findings :

- Efficacy : this compound remains the gold standard for RSI due to its rapid onset and short duration .

- Safety : Rocuronium bromide is preferred in patients with contraindications to succinylcholine (e.g., hyperkalemia, pseudocholinesterase deficiency) .

- Clinical Trade-offs : While rocuronium’s slower recovery necessitates mechanical ventilation, the availability of sugammadex allows rapid reversal, narrowing the gap in utility .

Comparison with Other Non-Depolarizing Muscle Relaxants

While rocuronium is the most direct competitor, other non-depolarizing NMBAs have distinct profiles:

Atracurium Besylate

- Mechanism: Benzylisoquinolinium compound; undergoes Hofmann elimination (pH/temperature-dependent).

- Onset/Duration : Slower onset (2–3 minutes) and intermediate duration (20–35 minutes).

- Advantage : Minimal organ-dependent metabolism; suitable for renal/hepatic impairment.

- Limitation : Histamine release, causing hypotension .

Vecuronium Bromide

- Mechanism: Aminosteroid compound; hepatic metabolism.

- Onset/Duration : Moderate onset (2–3 minutes) and duration (25–40 minutes).

- Advantage : Stable hemodynamic profile.

- Limitation : Prolonged effect in hepatic dysfunction .

Mivacurium Chloride

- Mechanism: Benzylisoquinolinium compound; hydrolyzed by plasma cholinesterase.

- Onset/Duration : Fast onset (2–3 minutes) and short duration (15–20 minutes).

- Advantage : Self-reversing like succinylcholine.

- Limitation : Inconsistent duration in pseudocholinesterase-deficient patients .

Summary: None of these agents match succinylcholine’s rapid onset, though rocuronium and mivacurium offer niche advantages in specific clinical scenarios.

Clinical Implications and Guidelines

- RSI Recommendations : this compound (1–1.5 mg/kg IV) is first-line for RSI unless contraindicated. Rocuronium (0.9–1.2 mg/kg IV) is the primary alternative .

- Monitoring : Use peripheral nerve stimulators to assess neuromuscular blockade depth, particularly with prolonged succinylcholine infusions (risk of Phase II block) .

- Contraindications : Avoid succinylcholine in patients with hyperkalemia (>5.5 mEq/L), burns >48 hours, or suspected malignant hyperthermia .

Biological Activity

Succinylcholine chloride, commonly referred to as succinylcholine, is a depolarizing neuromuscular blocker widely used in clinical settings for its rapid onset and short duration of action. It is primarily employed to facilitate intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of succinylcholine, encompassing its mechanism of action, pharmacokinetics, adverse effects, and relevant case studies.

Succinylcholine functions by mimicking acetylcholine (ACh), binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to:

- Depolarization : Initial activation results in muscle fasciculations due to depolarization of the motor end plate.

- Sustained Blockade : Following prolonged exposure, succinylcholine causes desensitization of the receptors, leading to a state of flaccid paralysis as neuromuscular transmission is inhibited .

The overall effect is a rapid onset of paralysis, typically within 60 seconds after intravenous administration, lasting approximately 4 to 6 minutes .

Pharmacokinetics

Succinylcholine exhibits distinct pharmacokinetic properties:

Clinical Applications

Succinylcholine is primarily indicated for:

- Rapid Sequence Intubation (RSI) : It provides optimal conditions for intubation in emergency settings.

- Surgical Procedures : Its short duration makes it ideal for procedures requiring quick recovery from muscle paralysis.

Adverse Effects

While succinylcholine is generally safe when used appropriately, it can lead to several adverse effects:

- Hyperkalemia : Increased serum potassium levels can occur, especially in patients with pre-existing conditions like burns or neuromuscular disorders.

- Malignant Hyperthermia : A rare but serious reaction that may occur in susceptible individuals.

- Cardiovascular Effects : Potential for bradycardia or tachyarrhythmias due to autonomic ganglionic stimulation .

Case Study 1: Ischemic-Hypoxic Encephalopathy

A notable case involved a patient who ingested succinylcholine orally, resulting in ischemic-hypoxic encephalopathy. Initial symptoms included altered mental status and respiratory distress. Neuroimaging confirmed toxic encephalopathy as the diagnosis after ruling out other causes. The patient eventually recovered following symptomatic treatment .

Case Study 2: Intentional Self-Harm

Another case reported a healthcare worker who intentionally injected succinylcholine leading to respiratory arrest. Despite initial critical condition upon arrival at the emergency department, rapid resuscitation and supportive care resulted in full recovery without neurological deficits after four days .

Q & A

Q. What experimental approaches are recommended to characterize Succinylcholine chloride's interaction with nicotinic acetylcholine receptors (nAChRs)?

Basic Research Question

To study receptor interactions, combine radioligand binding assays (e.g., using tritiated acetylcholine analogs) with patch-clamp electrophysiology to assess depolarization kinetics. Validate findings using knockout animal models or receptor subunit-specific inhibitors. For structural insights, employ cryo-EM or molecular docking simulations to map binding sites .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Follow OSHA-compliant guidelines : use PPE (gloves, goggles), work in a fume hood, and maintain proper ventilation. Store separately from oxidizing agents. Monitor for accidental exposure symptoms (e.g., respiratory paralysis) and ensure immediate access to emergency acetylcholinesterase reactivators (e.g., neostigmine). Document spill management protocols using absorbent materials and neutralization with activated charcoal .

Q. How can researchers resolve contradictory data on this compound's duration of action across genetic populations?

Advanced Research Question

Address variability by integrating plasma cholinesterase activity assays with genotyping (e.g., BCHE gene variants like BCHE A or K-variant). Use population pharmacokinetic modeling to correlate enzyme activity with drug half-life. Cross-validate using in vitro hepatocyte models expressing wild-type vs. mutant cholinesterases .

Q. What advanced analytical techniques are recommended for identifying impurities in this compound raw materials?

Advanced Research Question

Employ two-dimensional UPLC-QTOF-MS with Hypersil GOLD C18 and BEH C18 columns. Use ion-pairing mobile phases (e.g., sodium pentanesulfonate) for separation. For structural elucidation, apply high-resolution tandem MS with ESI+ mode and collision-induced dissociation. Quantify impurities like succinic acid or pyridine using validated HPLC-UV methods at 214 nm .

Q. What experimental models are appropriate for screening this compound's neuromuscular effects?

Basic Research Question

Use isolated rodent phrenic nerve-hemidiaphragm preparations to measure twitch tension suppression. For in vivo studies, employ rat or rabbit models to assess onset/duration of paralysis via electromyography. Complement with cell-based assays (e.g., TE671 cells expressing human nAChRs) to quantify receptor desensitization .

Q. How should researchers design ethical studies on this compound's safety in pediatric populations?

Advanced Research Question

Incorporate age-stratified dosing (neonate vs. adolescent) with pharmacokinetic sampling. Use minimal effective doses guided by prior clinical data. Obtain IRB approval for informed consent protocols addressing rare risks (e.g., hyperkalemia in undiagnosed myopathies). Include real-time ECG monitoring and emergency reversal protocols .

Q. What methodologies address this compound's propensity to induce hyperkalemia in preclinical models?

Advanced Research Question

Simulate hyperkalemia in rat models by co-administering potassium supplements. Measure serum K+ levels via ion-selective electrodes and correlate with ECG changes (e.g., peaked T-waves). Mitigate risk using pretreatment with calcium gluconate in ex vivo cardiac tissue models. Validate findings against clinical case reports of rhabdomyolysis .

Q. How can researchers optimize stability studies for this compound solutions?

Advanced Research Question

Conduct accelerated degradation studies under varying pH (3–7), temperature (4–40°C), and light exposure. Quantify hydrolysis products (e.g., choline, succinic acid) via LC-MS. Use Arrhenius modeling to predict shelf-life. For injectable formulations, test preservative efficacy using USP microbial challenge protocols .

Properties

IUPAC Name |

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2O4.2ClH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEWQQVKRJEPAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-40-1 (Parent) | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023603 | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-27-2 | |

| Record name | Succinylcholine chloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suxamethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9L0DDD30I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.